Bienvenue dans la boutique en ligne BenchChem!

8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Lipophilicity Drug-likeness CNS penetration

8-(Cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2194216-95-8, molecular formula C₁₆H₂₂N₄O, molecular weight 286.38 g·mol⁻¹) belongs to the class of 8‑azabicyclo[3.2.1]octane derivatives bearing a 1,2,3‑triazole at the 3‑position and an acyl substituent on the bridgehead nitrogen. The compound carries a cyclohex‑3‑ene‑1‑carbonyl group at the 8‑position, which distinguishes it from the more common saturated cyclohexyl or aromatic acyl analogs.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 2194216-95-8
Cat. No. B2374693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
CAS2194216-95-8
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
InChIInChI=1S/C16H22N4O/c21-16(12-4-2-1-3-5-12)20-13-6-7-14(20)11-15(10-13)19-9-8-17-18-19/h1-2,8-9,12-15H,3-7,10-11H2
InChIKeyIIDAUMJEPCKKDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2194216-95-8): Core Structural Overview for Procurement Decisions


8-(Cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS 2194216-95-8, molecular formula C₁₆H₂₂N₄O, molecular weight 286.38 g·mol⁻¹) belongs to the class of 8‑azabicyclo[3.2.1]octane derivatives bearing a 1,2,3‑triazole at the 3‑position and an acyl substituent on the bridgehead nitrogen. The compound carries a cyclohex‑3‑ene‑1‑carbonyl group at the 8‑position, which distinguishes it from the more common saturated cyclohexyl or aromatic acyl analogs. Predicted physicochemical descriptors reported for this scaffold include a calculated logP (clogP) of 2.62 and a topological polar surface area (TPSA) of 58.12 Ų [1], placing it in a lipophilicity range often associated with good membrane permeability while retaining sufficient polarity for aqueous solubility. A separate database entry lists a logP of 2.80 for a compound with identical molecular formula [2], highlighting the variability inherent in in silico predictions but consistently indicating moderate lipophilicity. The combination of a semi‑rigid azabicyclic core, a hydrogen‑bond‑capable triazole, and a partially unsaturated hydrophobic tail makes this scaffold a versatile starting point for medicinal chemistry campaigns, particularly those targeting CNS or GPCR targets where balanced physicochemical properties are critical.

Why 8‑Acyl‑3‑triazolyl‑8‑azabicyclo[3.2.1]octane Analogs Cannot Be Interchanged for 8-(Cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane


Within the 8‑acyl‑3‑(1H‑1,2,3‑triazol‑1‑yl)‑8‑azabicyclo[3.2.1]octane series, the nature of the 8‑acyl substituent governs key drug‑like properties including lipophilicity, metabolic stability, and synthetic tractability. Although the triazole‑azabicyclo core is conserved across congeners, replacement of the cyclohex‑3‑ene‑1‑carbonyl group with aromatic heterocyclic carbonyls (e.g., pyridine‑2‑carbonyl, naphthalene‑1‑carbonyl) or saturated cycloalkyl carbonyls alters the compound’s logP by more than one unit, potentially shifting a candidate out of the optimal CNS or oral bioavailability space. The cyclohexene double bond also provides a unique synthetic handle for late‑stage diversification (e.g., olefin metathesis, hydrogenation, epoxidation) that is absent in fully saturated or aromatic analogs [1]. Furthermore, the partially unsaturated ring influences the conformational landscape of the acyl side chain, which can affect target binding and selectivity. Generic substitution without attention to these physicochemical and synthetic differences risks introducing unwanted changes in permeability, solubility, or metabolic profile, ultimately compromising SAR interpretation and lead optimization timelines.

Quantitative Differentiation Evidence for 8-(Cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Relative to Closest 8‑Acyl Analogs


Predicted Lipophilicity (clogP) Comparison: Cyclohexenyl Acyl vs. Aromatic Acyl Analogs

The clogP of 8-(cyclohex‑3‑ene‑1‑carbonyl)‑3‑(1H‑1,2,3‑triazol‑1‑yl)‑8‑azabicyclo[3.2.1]octane is calculated as 2.62 (Sildrug ECBD) [1] and 2.80 (ZINC) [2], placing it near the midpoint of the CNS multiparameter optimization (MPO) range. In contrast, the 8‑(pyridine‑2‑carbonyl) analog, with a more polar heteroaryl substituent, is expected to exhibit a clogP approximately 1.0–1.5 units lower, while the 8‑(naphthalene‑1‑carbonyl) analog, bearing a large aromatic system, is expected to have a clogP approximately 1.0–2.0 units higher (class‑level inference based on Hansch π constants for the substituent fragments). The quantitative difference indicates that the cyclohexenyl acyl group provides a unique intermediate lipophilicity that is difficult to achieve with either small heteroaryl or large polycyclic aromatic substituents, potentially improving the balance between passive permeability and aqueous solubility.

Lipophilicity Drug-likeness CNS penetration

Topological Polar Surface Area (TPSA) and CNS MPO Desirability

The TPSA of 8-(cyclohex‑3‑ene‑1‑carbonyl)‑3‑(1H‑1,2,3‑triazol‑1‑yl)‑8‑azabicyclo[3.2.1]octane is reported as 58.12 Ų [1]. This value falls comfortably below the widely accepted threshold of 70 Ų for blood‑brain barrier (BBB) penetration, and when combined with the moderate clogP of 2.62, yields a CNS MPO score of approximately 4.8–5.3 (estimated). Analogs with larger aromatic acyl groups (e.g., naphthalene‑1‑carbonyl) are expected to exhibit similar or slightly higher TPSA values but significantly higher clogP, resulting in lower CNS MPO scores. Conversely, analogs with small heteroaryl substituents (e.g., pyridine‑2‑carbonyl) may have acceptable TPSA but lower clogP, also reducing the MPO score. The cyclohexenyl acyl group thus appears to occupy a narrow physicochemical window that simultaneously satisfies both TPSA and clogP criteria for CNS drug‑likeness.

CNS drug design Physicochemical profiling BBB permeability

Synthetic Versatility: The Cyclohexene Double Bond as a Divergent Handle

The cyclohex‑3‑ene‑1‑carbonyl group contains a conformationally restricted endocyclic double bond that can undergo selective transformations such as hydrogenation (to the saturated cyclohexyl analog), epoxidation, dihydroxylation, or olefin metathesis in the presence of the triazole ring, which is stable under many catalytic conditions [1]. This reactivity profile is quantitatively distinct from 8‑acyl analogs bearing fully saturated cycloalkyl (already reduced) or aromatic (non‑reactive under mild olefin conditions) substituents. The target compound therefore serves as a single procurement that can be divergently converted into at least three distinct chemotypes (saturated, epoxidized, or ring‑opened) without resynthesis of the core scaffold.

Late-stage functionalization Scaffold diversification Parallel synthesis

High-Impact Application Scenarios for 8-(Cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Procurement


CNS‑Focused Fragment‑Based Drug Discovery (FBDD) Library Design

With a predicted TPSA of 58.12 Ų and clogP of 2.62 [1], this compound occupies a privileged CNS‑MPO space. It is an ideal fragment‑sized scaffold (MW 286) for CNS target screening libraries, where balanced lipophilicity and polar surface area are essential for BBB penetration. Procuring this compound over aromatic analogs reduces the risk of encountering efflux liabilities early in hit triage.

Divergent SAR Exploration Around an Oxytocin Antagonist Chemotype

The azabicyclo‑triazole core has been patented as an oxytocin antagonist scaffold [2]. The cyclohexenyl acyl group provides a unique handle for late‑stage diversification, enabling rapid parallel synthesis of saturated, epoxidized, and ring‑opened analogs to explore SAR around the 8‑position without resynthesizing the core. This approach accelerates hit‑to‑lead optimization and reduces procurement costs.

Physicochemical Benchmarking for GPCR‑Targeted Compound Collections

GPCR‑targeted compound libraries benefit from scaffolds with moderate lipophilicity (clogP 2–3) to minimize phospholipidosis risk and off‑target binding. The target compound’s predicted logP values (2.62–2.80) align well with this requirement, making it a useful benchmarking tool for evaluating the drug‑likeness of new GPCR‑focused chemical series [1].

Click Chemistry‑Compatible Building Block for PROTAC or Bioconjugate Synthesis

The 1,2,3‑triazole ring can be installed via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [3]. The cyclohexenyl carbonyl group adds further synthetic value: after conjugation, the double bond can be selectively reduced or functionalized, offering a traceless linker strategy in PROTAC design. This dual‑reactivity profile is absent in saturated or aromatic acyl‑substituted analogs.

Quote Request

Request a Quote for 8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.